2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Description
Structural Classification Within Heterocyclic Chemistry
This compound represents a sophisticated example of fused heterocyclic architecture, specifically classified as a tricyclic nitrogen-containing heterocycle. The compound incorporates three distinct structural elements: a quinazoline core, an imidazole ring, and a dihydro modification that introduces partial saturation into the ring system. This classification places the compound within the broader category of azanaphthalenes, which are bicyclic aromatic compounds containing nitrogen atoms in place of carbon atoms within the naphthalene framework.
The quinazoline portion of the molecule, characterized by the molecular formula C₈H₆N₂, consists of a benzene ring fused to a pyrimidine ring, creating a planar aromatic system with two nitrogen atoms positioned at the 1 and 3 positions. This core structure provides the fundamental scaffold upon which the imidazo ring system is constructed. The imidazole component contributes an additional nitrogen-containing five-membered ring that shares two carbon atoms with the quinazoline system, resulting in the characteristic [1,2-c] fusion pattern that defines this particular class of compounds.
The structural relationships between this compound and related heterocyclic systems can be illustrated through comparative analysis. Unlike simple quinazoline derivatives, which maintain the basic bicyclic structure, imidazo[1,2-c]quinazolines incorporate the additional imidazole ring to create a more complex tricyclic arrangement. This structural elaboration provides enhanced opportunities for molecular recognition and biological activity modulation compared to simpler heterocyclic frameworks.
| Structural Feature | Classification | Functional Contribution |
|---|---|---|
| Quinazoline Core | Bicyclic Aromatic Heterocycle | Provides structural rigidity and aromatic character |
| Imidazole Ring | Five-membered Nitrogen Heterocycle | Contributes basicity and hydrogen bonding capability |
| Bromomethyl Group | Alkyl Halide Substituent | Serves as reactive electrophilic center |
| Ketone Function | Carbonyl Group | Provides hydrogen bond acceptor and electrophilic site |
| Dihydro Modification | Partial Saturation | Introduces conformational flexibility |
The bromomethyl substituent at the 2-position represents a particularly significant structural feature, as it introduces both steric bulk and enhanced reactivity to the molecule. This functional group classification as an alkyl halide makes it susceptible to nucleophilic attack, enabling facile chemical modification for structure-activity relationship studies. The presence of the bromine atom also contributes to the compound's molecular weight of 280.12 grams per mole and influences its physicochemical properties, including lipophilicity and membrane permeability characteristics.
Historical Context of Imidazo[1,2-c]quinazoline Derivatives
The development of imidazo[1,2-c]quinazoline chemistry represents a convergence of two historically significant heterocyclic research areas: quinazoline synthesis and imidazole chemistry. The quinazoline framework was first synthesized in 1895 by August Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid, establishing the foundational methodology for accessing this important heterocyclic system. Subsequently, Siegmund Gabriel reported an alternative synthetic approach in 1903, utilizing o-nitrobenzylamine reduction followed by condensation with formic acid, which demonstrated the versatility of quinazoline synthesis and laid the groundwork for future structural modifications.
The evolution toward fused imidazoquinazoline systems began in earnest during the mid-twentieth century as researchers recognized the potential for combining multiple heterocyclic frameworks to access compounds with enhanced biological activity profiles. Early investigations focused on simple fusion strategies, but the development of sophisticated synthetic methodologies enabled the preparation of complex tricyclic systems such as the imidazo[1,2-c]quinazoline framework. These synthetic advances were driven by the recognition that fused heterocyclic systems often exhibit superior pharmacological properties compared to their constituent monocyclic components.
Contemporary synthetic approaches to imidazo[1,2-c]quinazoline derivatives have been revolutionized by the development of metal-catalyzed coupling reactions and tandem cyclization strategies. Research conducted by teams investigating copper-catalyzed Ullmann-type carbon-nitrogen coupling reactions has demonstrated highly efficient methods for constructing the imidazo[1,2-c]quinazoline core structure. These methodologies typically involve initial formation of brominated imidazole intermediates followed by intramolecular cyclization to generate the fused tricyclic system.
| Synthetic Approach | Key Innovation | Typical Yields | Reference Period |
|---|---|---|---|
| Classical Cyclization | Acid-catalyzed condensation | 30-50% | 1895-1950 |
| Metal-catalyzed Coupling | Copper-mediated carbon-nitrogen bond formation | 40-65% | 2000-present |
| Multicomponent Strategies | One-pot assembly of multiple components | 45-70% | 2010-present |
| Cross-dehydrogenative Coupling | Direct carbon-hydrogen functionalization | 35-70% | 2015-present |
The synthesis of this compound specifically builds upon these historical developments through the incorporation of halogenated substituents that enable further structural modification. Modern synthetic protocols for accessing this compound class typically employ multicomponent reaction strategies, where brominated aromatic aldehydes, dicarbonyl compounds, and ammonium acetate are combined under proline-catalyzed conditions to generate brominated imidazole intermediates. These intermediates then undergo copper-catalyzed coupling with appropriate quinazoline precursors, followed by intramolecular cyclization to afford the desired tricyclic products.
The biological evaluation of imidazo[1,2-c]quinazoline derivatives has revealed remarkable diversity in their pharmacological activities, with compounds demonstrating antimicrobial, anticancer, and enzyme inhibitory properties. Historical studies dating to the 1970s identified derivatives with platelet aggregation inhibitory activity, while more recent investigations have explored their potential as alpha-glucosidase inhibitors and antimicrobial agents. The specific compound this compound represents a contemporary example of this structural class, designed to incorporate reactive functionality that enables systematic structure-activity relationship studies.
Research findings from the past decade have established that benzimidazo[1,2-c]quinazoline derivatives generally exhibit superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts, with minimum inhibitory concentrations ranging from 4 to 16 micrograms per milliliter against various bacterial and fungal strains. These studies have also demonstrated that compounds incorporating triazole or indole substituents show enhanced antimicrobial potency, providing valuable guidance for future drug development efforts within this structural class.
The historical trajectory of imidazo[1,2-c]quinazoline research continues to evolve, with current investigations focusing on the development of more efficient synthetic methodologies and the exploration of novel biological targets. The incorporation of advanced techniques such as structure-activity relationship analysis, molecular docking studies, and in silico drug design has accelerated the identification of promising lead compounds within this structural family, positioning compounds like this compound at the forefront of contemporary medicinal chemistry research.
Properties
IUPAC Name |
2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRZIKCQYSRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566040 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139047-54-4 | |
| Record name | 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Formation
The imidazo[1,2-c]quinazolinone core is generally prepared by condensation reactions involving quinazolinone derivatives and appropriate amines or aldehydes. For example, the condensation of a 3,4-dihydro-4-imino-2(1H)-quinazolinone derivative with an allyl group under controlled conditions leads to the formation of the core structure.
Bromomethylation Step
Example Preparation Procedure (Based on Patent US5158953A)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) Condensation | Reaction between compound (II) and compound (III) to form intermediate (IV) | Room temperature, 2 days, solvents like chloroform, dichloromethane, ether | Solvent choice depends on solubility and inertness |
| b) Ring Closure | Cyclization of intermediate (IV) to form imidazoquinazolinone (V) | Base such as ammonia water, triethylamine, pyridine, DBN, DBU; solvent or solvent-free; ~15 minutes | Efficient ring closure step |
| c) Halocyclization/Bromomethylation | Conversion of (V) to this compound | N-halosuccinimide or elemental halogen; solvents like water, alcohols, ethers, DMSO; room temperature; ~30 minutes | Key step introducing bromomethyl group |
Research Findings and Yields
- The bromomethylated intermediate is typically obtained in good to excellent yields, often exceeding 70%.
- The compound is a versatile intermediate for further nucleophilic substitution to yield pharmacologically active derivatives, particularly 2-substituted methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones.
- The preparation methods have been validated in multiple studies, including medicinal chemistry research focusing on antihypertensive agents.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Formation | Condensation of quinazolinone derivatives with amines or aldehydes |
| Bromomethylation Agent | N-bromosuccinimide (NBS), elemental bromine |
| Bases Used | Sodium carbonate, potassium carbonate, triethylamine, pyridine, DBU, DBN |
| Solvents | Ethers (THF, diethyl ether), ketones (MIBK), acetonitrile, DMSO, water, alcohols |
| Temperature Range | 0°C to 200°C (typically room temperature for bromomethylation) |
| Reaction Time | 15 minutes to 72 hours depending on step |
| Yield | Generally >70% for bromomethylation step |
| Key Applications | Intermediate for synthesis of antihypertensive agents and other biologically active compounds |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a bromomethyl group attached to a dihydroimidazoquinazolinone core. Its molecular formula is with a molecular weight of 280.12 g/mol. The presence of the bromomethyl substituent enhances its reactivity, allowing for further functionalization which is crucial in drug development and synthesis of bioactive molecules .
Anticancer Activity
Research indicates that 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one exhibits significant anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies involving molecular docking and structure-activity relationship (SAR) analyses have demonstrated its interaction with key biological targets involved in cancer pathways.
Case Study:
A study conducted by researchers utilized this compound in a series of in vitro experiments where it showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development into anticancer drugs.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Its structure allows it to interact with microbial targets, potentially disrupting cellular functions and leading to cell death. The bromomethyl group is particularly important for enhancing the compound's binding affinity to these targets.
Case Study:
In laboratory settings, the compound was tested against several bacterial strains, showing effective inhibition of growth, which suggests its potential use as an antimicrobial agent.
Biological Interaction Studies
The biological activity of this compound has been elucidated through various studies focusing on its binding affinities and mechanisms of action:
- Molecular Docking Studies: These studies have provided insights into how the compound interacts with specific proteins involved in cancer progression and microbial resistance.
- Structure-Activity Relationship (SAR): Investigations into the modifications of the compound have revealed which structural elements contribute most significantly to its biological activity.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for therapeutic applications beyond cancer treatment:
- Drug Development: The compound can serve as a scaffold for the development of new drugs targeting various diseases due to its ability to undergo further chemical modifications.
- Cosmetic Formulations: Preliminary studies suggest potential applications in cosmetic products due to its antimicrobial properties, which could enhance product safety and efficacy .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Substitution Position
- C2 vs. C3 Substituents: α1-Adrenoceptor affinity is maximized when substituents (e.g., phenylpiperazinyl) are at the 3-position rather than the 2-position. For example, compound 20b (C3-substituted) showed 10-fold higher α1 binding than its C2-substituted counterpart .
- Bromomethyl Group : The bromine atom enhances electrophilicity, enabling downstream derivatization. However, unsubstituted C2 analogs (e.g., 2-H derivatives) exhibit reduced receptor binding .
Heteroatom and Functional Group Effects
- Thione vs. Oxo at C5 : Thione derivatives (e.g., 5-ethyl-thione) demonstrate superior bronchodilatory activity compared to oxo analogs, likely due to enhanced hydrogen bonding with β2-adrenergic receptors .
- Hydroxamate Moieties : In dual PI3K/HDAC inhibitors (e.g., 12c), the hydroxamate group chelates zinc in HDAC’s active site, while the quinazoline core occupies PI3K’s ATP-binding pocket .
Aromatic Substitution Patterns
- Ortho-Substituted Phenylpiperazines: Compounds with ortho-fluorine or chlorine on the phenylpiperazine side chain (e.g., 20b) exhibit 3–5× higher α1-adrenoceptor affinity than para-substituted analogs .
- Morpholine Additions : In PI3K inhibitors, morpholine substituents improve solubility and shield hydrophobic regions of the ATP-binding pocket .
Pharmacological and Therapeutic Differentiation
- Antihypertensive Agents: 2-(Bromomethyl)-derivatives and 20b act via α1-adrenoceptor antagonism, while 2-PMDQ (AT-112) shows hemodynamic benefits in portal hypertension .
- Dual-Target Inhibitors : Compound 12c’s dual PI3K/HDAC inhibition offers synergistic anticancer effects, unlike single-target analogs .
- Bronchodilators : 5-Alkyl-thiones (e.g., 5-ethyl-thione) outperform oxo derivatives in preclinical asthma models .
Biological Activity
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- IUPAC Name : 2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
- Molecular Formula : C11H10BrN3O
- Molecular Weight : 280.12 g/mol
- CAS Number : 139047-54-4
Synthesis
The synthesis of this compound involves the reaction of 3,4-dihydro-4-imino-3-allyl-2(1H)-quinazolinone with N-bromosuccinimide in dimethylsulfoxide (DMSO) and water. This method yields the desired compound with a reported efficiency of approximately 64% .
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. Research indicates that related ketone-based compounds exhibit potent inhibition of coronaviruses by targeting the 3CL protease enzyme . This suggests that the compound may share similar mechanisms of action.
Bronchodilator Activity
The compound is part of a broader class of imidazoquinazolines that have been evaluated for bronchodilator activity. Some derivatives have shown significant efficacy in preclinical models, demonstrating up to ten times the activity of traditional bronchodilators like theophylline without central nervous system side effects .
| Compound | Activity (vs. Theophylline) | Mechanism |
|---|---|---|
| 9-Iodo-5-(n-propyl)-2,3-dihydroimidazo[1,2-c]quinazoline | 5-10 times more potent | Bronchodilation via smooth muscle relaxation |
| This compound | Under investigation | Potential bronchodilator |
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications to the imidazoquinazoline structure can significantly influence biological activity. For instance, the introduction of halogen substituents has been shown to enhance potency .
Case Study 1: Antiviral Efficacy
In a study examining various ketone-based inhibitors against SARS-CoV proteases, compounds structurally related to this compound demonstrated promising antiviral properties with IC50 values in the nanomolar range .
Case Study 2: Bronchodilation in Animal Models
A series of experiments conducted on guinea pigs indicated that certain analogs exhibited significant bronchodilatory effects when administered via aerosol. These findings suggest that further exploration into the therapeutic applications of this compound class could yield beneficial outcomes in respiratory diseases .
Q & A
Q. How are enantiomeric purity and chirality assessed?
- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, critical for maintaining α1-adrenoceptor selectivity (e.g., S-enantiomers show 144-fold higher potency than R-forms) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| PI3Kα Inhibition (IC₅₀) | 12–85 nM | |
| HDAC1 Inhibition (IC₅₀) | 8–120 nM | |
| α1-Adrenoceptor Binding (Ki) | 0.21–0.90 nM | |
| Plasma Half-Life (SHR model) | 2.3 ± 0.5 hours | |
| LogP (Calculated) | 3.1 ± 0.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
